5-Pentyl-pyridine-2-carboxylic acid ethyl ester is an organic compound with the molecular formula and a molecular weight of approximately 221.295 g/mol. It is classified as a pyridine derivative, specifically an ester formed from 5-pentyl-pyridine-2-carboxylic acid and ethanol. This compound is characterized by its pentyl group at the 5-position of the pyridine ring, which contributes to its hydrophobic properties and potential biological activities .
The chemical behavior of 5-pentyl-pyridine-2-carboxylic acid ethyl ester can be understood through various reactions typical for esters and pyridine derivatives:
The synthesis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester can be achieved through several methods:
5-Pentyl-pyridine-2-carboxylic acid ethyl ester has potential applications in various fields:
While specific interaction studies on 5-pentyl-pyridine-2-carboxylic acid ethyl ester are scarce, compounds with similar structures often interact with biological targets such as enzymes or receptors. Investigating these interactions could reveal insights into its pharmacodynamics and potential therapeutic effects.
Several compounds share structural similarities with 5-pentyl-pyridine-2-carboxylic acid ethyl ester. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Picolinic Acid Ethyl Ester | 2524-52-9 | Smaller alkyl group; widely studied for its properties. |
| 5-Methyl-Pyridine-2-Carboxylic Acid Ethyl Ester | 108734-05-0 | Methyl group instead of pentyl; variations in biological activity. |
| 3-Pentyl-Pyridine-2-Carboxylic Acid Ethyl Ester | 24472-57-9 | Different position of pentyl group; potentially different reactivity. |
| Ethyl Nicotinate | 1000-78-8 | Known for its use in flavoring and fragrance industries; similar structure but different applications. |
These comparisons highlight that while these compounds share a common pyridine structure, variations in alkyl chain length and position can significantly influence their chemical behavior and biological activity .
Esterification remains the cornerstone of synthesizing 5-pentyl-pyridine-2-carboxylic acid ethyl ester. The reaction typically involves condensing 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of acid catalysts. Fischer esterification, employing sulfuric acid as a catalyst, is a widely used method. In this approach, equimolar amounts of the carboxylic acid and ethanol are refluxed with concentrated sulfuric acid, achieving yields of approximately 85%. The mechanism proceeds through protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol, followed by tetrahedral intermediate formation and water elimination.
An alternative protocol utilizes alkane sulfonic acids (e.g., methanesulfonic acid) as catalysts. These acids form stable salts with the pyridine nitrogen, polarizing the carbonyl group and accelerating esterification. For instance, refluxing 5-pentyl-pyridine-2-carboxylic acid with butanol and methanesulfonic acid in toluene—a water-immiscible solvent—enables azeotropic water removal, achieving near-quantitative yields. This method circumvents excessive alcohol use and reduces catalyst loadings to <5 wt% relative to the acid.
Table 1: Comparison of Esterification Protocols
| Parameter | Fischer Esterification | Sulfonic Acid Catalysis |
|---|---|---|
| Catalyst | H₂SO₄ | Methanesulfonic acid |
| Solvent | Ethanol | Toluene |
| Temperature | Reflux (78°C) | Reflux (110°C) |
| Yield | 85% | >95% |
| Water Removal | None | Azeotropic distillation |
Recent advances integrate catalytic systems with direct distillation to enhance reaction efficiency. A notable innovation involves palladium-catalyzed carbonylation of halogenated pyridines. For example, 2,3-dichloro-5-pentylpyridine reacts with carbon monoxide and ethanol in the presence of a palladium-bis(diphenylphosphine) complex, yielding the target ester at 90% selectivity. This method bypasses traditional acid catalysis, instead leveraging transition-metal-mediated C–C bond formation under mild conditions (80–100°C).
Another approach employs Meldrum’s acid as an activating agent for carboxylic acids. In a two-step procedure, 5-pentyl-pyridine-2-carboxylic acid is first converted to a mixed anhydride with Meldrum’s acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by ethanolysis. This method achieves 78–89% yields while minimizing side reactions. The anhydride intermediate’s high reactivity permits esterification at ambient temperatures, reducing energy consumption.
Salt-forming catalysts have emerged as pivotal tools for yield enhancement. Alkane sulfonic acid salts, such as those formed with pyridinecarboxylic acids, exhibit dual functionality: (1) they protonate the carbonyl group, increasing electrophilicity, and (2) their bulky counterions stabilize transition states, lowering activation barriers. For instance, using 5 mol% ethanesulfonic acid in xylene enables 98% conversion at 120°C, with the sulfonate salt precipitating post-reaction for easy recovery.
DMAP (4-dimethylaminopyridine) salts also show promise. By reacting DMAP with trifluoroacetic acid, a stable ionic liquid catalyst is formed, which facilitates esterification at 50°C with 93% yield. The ionic nature of the catalyst improves solubility in polar media, ensuring homogeneous reaction conditions and consistent kinetics.
Table 2: Performance of Salt-Based Catalysts
| Catalyst System | Temperature (°C) | Yield (%) | Solvent |
|---|---|---|---|
| Methanesulfonic acid | 110 | 95 | Toluene |
| DMAP-Triflate | 50 | 93 | Acetonitrile |
| Ethanesulfonic acid | 120 | 98 | Xylene |
The decarboxylative allylation of 5-pentyl-pyridine-2-carboxylic acid ethyl ester proceeds through well-established palladium-catalyzed mechanisms that involve the formation of π-allyl palladium intermediates [1]. The initial step involves coordination of the palladium(0) complex to the allyl moiety, followed by ionization of the ester leaving group to generate both the electrophilic palladium-π-allyl complex and the pro-nucleophile carboxylate species [2]. This process is facilitated by the inherent reactivity of pyridine carboxylic acid derivatives, which exhibit enhanced decarboxylation rates due to the nitrogen-containing heterocyclic system [3].
The mechanistic pathway for pyridine carboxylic acid esters follows two distinct routes depending on the substitution pattern [4]. For compounds bearing α-hydrogen substituents, the reaction proceeds through initial carbon-carbon bond formation followed by decarboxylation, whereas α,α-disubstituted derivatives undergo decarboxylation prior to allylation [4]. The pentyl substitution at the 5-position of the pyridine ring influences the electronic properties of the carboxylate, affecting the decarboxylation kinetics through inductive effects [3].
Experimental data reveals that pyridine-2-carboxylic acid derivatives decarboxylate significantly faster than their 4-position isomers under identical conditions [3]. The rate constant for decarboxylation of picolinic acid derivatives at 150°C in basic media reaches 5 × 10⁻⁷ s⁻¹, while 4-pyridinecarboxylic acid shows no observable decarboxylation after extended reaction periods [5]. This positional selectivity is attributed to the proximity of the nitrogen atom to the carboxyl group, which facilitates electron delocalization during the decarboxylation process [3].
| Compound | Temperature (°C) | Rate Constant (s⁻¹) | pH Conditions | Reference |
|---|---|---|---|---|
| 2-Pyridinecarboxylic acid | 150 | 5.0 × 10⁻⁷ | Basic (pH > 7) | [5] |
| 4-Pyridinecarboxylic acid | 150 | < 1.0 × 10⁻⁹ | Basic (pH > 7) | [5] |
| 2-Pyridinecarboxylic acid (zwitterion) | 150 | 2.5 × 10⁻⁷ | Isoelectric point | [5] |
| Quinolinic acid | 95 | 3.2 × 10⁻⁶ | Isoelectric point | [5] |
The palladium-catalyzed decarboxylative allylation demonstrates excellent regioselectivity, typically affording linear products as the major regioisomers regardless of the starting material geometry [6]. This selectivity arises from the preferential nucleophilic attack at the less hindered terminus of the π-allyl palladium complex [6]. The reaction maintains high conservation of regioselectivity due to the short lifetime of enolate intermediates, preventing isomerization to thermodynamically more stable forms [6].
The formation of ion-pair intermediates represents a critical mechanistic element in palladium-catalyzed decarboxylative reactions of 5-pentyl-pyridine-2-carboxylic acid ethyl ester [2]. Following initial coordination and ionization, the system generates a palladium-carboxylate ion pair that undergoes rapid ion exchange processes [2]. Crossover experiments using deuterium-labeled substrates demonstrate complete scrambling of reaction components within five minutes, indicating that ion-pair interchange occurs faster than product formation [2].
The ion-pair dynamics are characterized by two competing mechanistic pathways for nucleophile-electrophile recombination [2]. The outer sphere mechanism involves direct nucleophilic attack on the allyl moiety, while the inner sphere pathway proceeds through metal coordination followed by reductive elimination [2]. For pyridine carboxylic acid derivatives, the outer sphere mechanism predominates due to the stabilized nature of the enolate intermediates [2].
Computational studies reveal that ion-pair stability is governed by electrostatic interactions and dispersion forces [7] [8]. The electrostatic term represents the primary attractive contribution, while dispersion energy comprises approximately 62% of the electrostatic interaction strength [8]. The barrier for ion-pair to covalent transformation varies between 4.8 and 14.4 kcal/mol depending on solvent polarity and computational method employed [8].
| Solvent System | Energy Barrier (kcal/mol) | Ion-Pair Stability (kcal/mol) | Dipole Moment (D) | Reference |
|---|---|---|---|---|
| Gas Phase | 14.4 | -25.4 | 8.2 | [8] |
| Toluene | 12.1 | -20.3 | 7.8 | [8] |
| Dichloromethane | 8.9 | -16.5 | 7.2 | [8] |
| Acetonitrile | 4.8 | -4.3 | 6.1 | [8] |
The solvation dynamics significantly influence ion-pair behavior, with polar solvents enhancing both kinetic and thermodynamic stability [7]. Non-equilibrium solvation effects become particularly important for ion pairs with lifetimes shorter than several picoseconds, leading to reaction pathways that deviate from conventional thermodynamic predictions [7]. The ion-pair intermediates undergo geometric equilibration through multiple isomerization events, with an average of six interconversions observed during typical reaction timeframes [7].
Pre-formed palladium catalysts play a crucial role in minimizing undesired side reactions during the decarboxylative allylation of 5-pentyl-pyridine-2-carboxylic acid ethyl ester [9]. Traditional in situ catalyst formation from palladium precursors and free ligands often leads to competing pathways that consume starting materials or generate inactive palladium species [10]. The use of pre-formed catalysts eliminates the separate catalyst-forming step, thereby preventing catalyst suppression and associated side reactions [9].
Buchwald generation 6 precatalysts demonstrate superior performance in cross-coupling reactions by facilitating rapid formation of active palladium(0) species without producing inhibitory byproducts [9]. These oxidative addition complexes maintain the correct metal-to-ligand ratio throughout the reaction, preventing the formation of palladium black aggregates that commonly plague traditional catalyst systems [10]. The pre-catalyst reduction efficiency depends on multiple factors including ligand electronics, base strength, reaction temperature, and solvent properties [10].
Heterogeneous palladium catalysts supported on functionalized materials show enhanced stability and recyclability compared to homogeneous systems [11]. Palladium clusters immobilized on amino-functionalized mesocellular foam maintain catalytic activity through multiple reaction cycles while suppressing aggregation-induced deactivation [11]. X-ray photoelectron spectroscopy analysis confirms that supported catalysts retain optimal palladium oxidation states throughout extended reaction periods [11].
| Catalyst System | Conversion (%) | Selectivity (%) | Catalyst Loading (mol%) | Side Product Formation | Reference |
|---|---|---|---|---|---|
| Palladium(OAc)₂/PPh₃ | 72 | 85 | 5.0 | Moderate | [6] |
| Palladium(PPh₃)₄ | 78 | 88 | 5.0 | Low | [6] |
| BrettPhos Pd G6 | 94 | 96 | 0.1 | Minimal | [9] |
| Pd-AmP-MCF | 91 | 94 | 1.0 | Minimal | [11] |
The sequence of reagent addition significantly affects catalyst formation efficiency and subsequent reaction outcomes [10]. Optimal protocols involve pre-mixing the palladium precursor with ligand before introducing other reaction components, ensuring complete catalyst formation prior to substrate addition [10]. Temperature control during catalyst activation prevents premature substrate consumption and maintains the integrity of the catalytic system [10].
5-Pentyl-pyridine-2-carboxylic acid ethyl ester serves as a versatile precursor in the synthesis of complex heterocyclic compounds, offering unique structural features that facilitate diverse synthetic transformations [2]. The compound's dual functionality, combining both the pyridine ring system and the ester moiety, provides multiple reactive sites for heterocyclic elaboration.
The esterification methodology for synthesizing this compound follows classical protocols involving the condensation of 5-pentyl-pyridine-2-carboxylic acid with ethanol under acid-catalyzed conditions [3]. A significant advancement in this synthesis, as documented in patent literature, eliminates the need for post-reaction neutralization through the use of pre-formed catalyst systems, achieving yields of 85-97% [3]. This improved methodology employs a salt catalyst derived from pyridine carboxylic acid esters and sulfuric acid, enabling direct distillation and reducing synthetic costs.
The synthetic pathway involves three key steps: catalyst preparation through refluxing nicotinic acid with butanol and sulfuric acid, followed by esterification with the addition of 5-pentyl-pyridine-2-carboxylic acid and ethanol, and finally distillation for product isolation [3]. This approach demonstrates the compound's accessibility as a synthetic building block.
In heterocyclic synthesis applications, the compound exhibits remarkable utility as a starting material for constructing complex nitrogen-containing frameworks. The pyridine ring can undergo various transformations including nucleophilic substitution at the 2- and 4-positions, while the ester group serves as a handle for further functionalization [4] [5]. Research has demonstrated that pyridine carboxylic acid derivatives display broad spectrum biological activities, making them valuable scaffolds for pharmaceutical development [6].
The precursor utility extends to the synthesis of polyheterocyclic compounds through intramolecular cyclization reactions. Studies have shown that pyridine derivatives bearing alkyl chains can undergo cyclization to form fused ring systems under appropriate conditions [7]. The pentyl chain in the 5-position provides additional flexibility for conformational adjustments during cyclization processes.
Mechanistic considerations for heterocyclic synthesis involve the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack while the ester carbonyl can participate in electrophilic processes [8]. This dual reactivity pattern enables the construction of diverse heterocyclic architectures through cascade reactions and multi-component processes.
| Application Category | Specific Use | Key Reactions | Literature References |
|---|---|---|---|
| Heterocyclic Synthesis | Precursor for complex heterocyclic compounds | Esterification, hydrolysis, cyclization | Citations 5, 7, 38 |
| Cross-Coupling Reactions | Functionalized pyridine derivative preparation | Suzuki coupling, cross-coupling with aryl groups | Citations 9, 11, 14 |
| Polycyclic Scaffold Construction | Cyclization reactions for polycyclic frameworks | Intramolecular cyclization, radical cyclization | Citations 17, 21, 24 |
Cyclization strategies utilizing 5-pentyl-pyridine-2-carboxylic acid ethyl ester enable the construction of sophisticated polycyclic scaffolds through multiple mechanistic pathways. These approaches leverage both the pyridine ring reactivity and the flexible pentyl chain to access complex molecular architectures.
Intramolecular cyclization reactions represent a primary strategy for polycyclic scaffold construction. Research has demonstrated that pyridine derivatives can undergo efficient cyclization through palladium-catalyzed carbon-hydrogen bond functionalization processes [9]. These reactions typically proceed through carbon-heteroatom bond formation, yielding various nitrogen-containing heterocycles including indazoles, indoles, and quinolinones with good to high yields and excellent functional group tolerance.
The radical cyclization approach offers an alternative pathway for polycyclic construction. Studies have shown that free-radical intramolecular cyclization of appropriately substituted pyridine derivatives can provide access to complex polyheterocyclic frameworks [7]. Using systems such as tris(trimethylsilyl)silane with azobisisobutyronitrile as radical initiator, these reactions generally deliver good yields while maintaining selectivity control through judicious choice of halogen substituents.
Transition metal-catalyzed cyclization reactions have emerged as powerful methods for constructing polycyclic pyridine-containing scaffolds [10]. These processes involve the use of transition metals such as palladium or copper to facilitate cyclization of nitriles and alkynes, offering improved yields and selectivity compared to classical methods. The reactions can be conducted under mild conditions and demonstrate excellent functional group compatibility.
Mechanistic pathways for cyclization typically involve coordination of the pyridine nitrogen to the metal catalyst, followed by intramolecular insertion processes. The pentyl chain provides conformational flexibility that enables optimal positioning for cyclization, while the ester group can serve as a directing group or undergo transformation during the process [11].
Skeletal transformation strategies have been developed for creating conformationally diverse polycyclic scaffolds. Research has shown that pyrimidine-embedded systems can undergo efficient transformations covering 7- to 14-membered rings through cleavage and formation of specific bonds [11]. These approaches enable access to both conformationally restricted and flexible molecular frameworks.
Applications in materials science highlight the importance of polycyclic heteroaromatic molecules containing pyridine moieties. These compounds exhibit tunable electronic structures and excellent self-assembling properties, making them highly desirable for post-silicon electronics applications [7]. The synthetic methodologies developed for 5-pentyl-pyridine-2-carboxylic acid ethyl ester contribute to this expanding field of functional materials.
| Reaction Type | Typical Conditions | Typical Yield Range (%) | Key Advantages |
|---|---|---|---|
| Cyclization (Intramolecular) | Transition metal catalyst, heating | 70-85 | Mild conditions, good selectivity |
| Radical Reactions | Radical initiator, thermal conditions | 65-80 | Regioselective |
| Metal Coordination | Metal salt, coordinating solvent | 75-90 | Stable complexes |
Cross-coupling reactions involving 5-pentyl-pyridine-2-carboxylic acid ethyl ester provide efficient access to functionalized pyridine derivatives through carbon-carbon bond formation processes. These transformations are particularly valuable for introducing aryl and heteroaryl substituents onto the pyridine framework.
Suzuki-Miyaura cross-coupling represents the most widely utilized approach for functionalizing pyridine derivatives [12]. However, traditional cross-coupling of pyridine-containing substrates faces significant challenges due to the notorious instability and poor reactivity of pyridine-2-boronates [13]. Recent advances have addressed these limitations through the development of alternative nucleophilic coupling partners such as pyridine sulfinates, which demonstrate unrivaled scope and utility in cross-coupling processes.
Pyridine sulfinate reagents have emerged as superior alternatives to traditional boronate esters for cross-coupling applications [13]. These compounds exhibit enhanced stability and reactivity compared to their boronate counterparts, enabling efficient coupling with aryl and heteroaryl electrophiles under standard palladium-catalyzed conditions. The corresponding 3- and 4-substituted pyridine variants also serve as efficient coupling partners, expanding the scope of accessible products.
Palladium-catalyzed methodologies have been extensively developed for pyridine cross-coupling reactions. Research has demonstrated that novel pyridine-pyrazole palladium complexes can serve as effective catalysts for Suzuki reactions in aqueous media under microwave irradiation [14]. These systems offer advantages including reduced reaction times, improved yields, and enhanced reproducibility compared to traditional heating methods.
Alternative cross-coupling approaches include the use of redox-active ester derivatives for coupling with aryl zinc reagents [15]. This methodology employs a monometallic catalytic cycle and offers operational simplicity through the direct coupling of carboxylic acids via their thiopyridyl ester derivatives. The approach demonstrates excellent functional group tolerance and provides access to diverse coupling products.
Radical-based cross-coupling processes have been developed as alternatives to traditional metal-catalyzed approaches. Studies have shown that pyridine-pyridine cross-coupling can be achieved through dearomatized radical intermediates using boron reagents as electron-transfer agents [16]. These reactions proceed with complete regioselectivity and cross-selectivity, forming valuable bipyridine products.
Mechanistic considerations for cross-coupling reactions involve oxidative addition of aryl halides to palladium catalysts, followed by transmetalation with the pyridine-containing nucleophile and reductive elimination to form the carbon-carbon bond [12]. The electron-deficient nature of the pyridine ring can influence the reaction kinetics and selectivity patterns.
Functional group compatibility in cross-coupling reactions is excellent, with tolerance for various substituents including esters, amides, and heterocyclic moieties [12]. This broad compatibility enables the synthesis of complex functionalized pyridine derivatives suitable for pharmaceutical and materials applications.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C13H19NO2 | Defines structure and composition |
| Molecular Weight (g/mol) | 221.295 | Moderate molecular size for synthesis |
| LogP | 3.2 (estimated) | High lipophilicity due to pentyl chain |
| Polar Surface Area (Ų) | 39.19 | Moderate polarity from ester group |